molecular formula C14H11N3O3 B3329434 1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate CAS No. 59577-41-2

1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate

Cat. No.: B3329434
CAS No.: 59577-41-2
M. Wt: 269.25 g/mol
InChI Key: UARDXIXWKAZPPS-UHFFFAOYSA-N
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Description

1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate is a compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science

Preparation Methods

The synthesis of 1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate typically involves the reaction of benzotriazole with benzyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects. The benzotriazole moiety can interact with active sites of enzymes, disrupting their normal function . Additionally, the compound’s ability to undergo hydrolysis can release active intermediates that exert their effects on molecular pathways.

Comparison with Similar Compounds

1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate can be compared with other benzotriazole derivatives, such as:

Properties

IUPAC Name

benzotriazol-1-yl benzyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c18-14(19-10-11-6-2-1-3-7-11)20-17-13-9-5-4-8-12(13)15-16-17/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARDXIXWKAZPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)ON2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzyl chloroformate (8.5 g.) was added dropwise under ice-cooling to a solution of 1-hydroxy-1H-benzotriazole (6.8 g.) and triethylamine (7.0 ml.) in a mixture of benzene (100 ml.) and water (50 ml.), and the mixture was stirred for 3 hours at the same temperature. The reaction mixture was filtered and the precipitated crystals were washed with water and dried. The benzene layer was washed with water, dried and concentrated. The residue and the crystals obtained above were mixed and recrystallized from a mixed solvent of benzene and petroleum ether to give 1-benzyloxycarbonyloxy-1H-benzotriazole (12.1 g.), mp 130° to 131° C.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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